molecular formula C8H7N3O B12281798 4-(2-Pyridinyl)-2-oxazolamine CAS No. 1014629-84-5

4-(2-Pyridinyl)-2-oxazolamine

Cat. No.: B12281798
CAS No.: 1014629-84-5
M. Wt: 161.16 g/mol
InChI Key: OHXVGLQBMNCUJR-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)-2-oxazolamine: is a heterocyclic compound that contains both pyridine and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridinyl)-2-oxazolamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyridinyl)-2-oxazolamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 4-(2-Pyridinyl)-2-oxazolamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential biological activity makes it of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Pyridinyl)-2-oxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 4-(2-Pyridinyl)-2-oxazolamine.

    Oxazole: A simpler heterocyclic compound that shares the oxazole ring structure.

    Pyridine: A basic heterocyclic compound that forms part of the structure of this compound.

Uniqueness: this compound is unique due to the combination of pyridine and oxazole rings in its structure. This dual-ring system imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler heterocycles like pyridine or oxazole alone.

Properties

CAS No.

1014629-84-5

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

4-pyridin-2-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C8H7N3O/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11)

InChI Key

OHXVGLQBMNCUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)N

Origin of Product

United States

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